molecular formula C16H9NO2 B14298641 4-Nitroacephenanthrylene CAS No. 114790-07-7

4-Nitroacephenanthrylene

Cat. No.: B14298641
CAS No.: 114790-07-7
M. Wt: 247.25 g/mol
InChI Key: PQMWYFDULPYZLG-UHFFFAOYSA-N
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Description

4-Nitroacephenanthrylene is a polycyclic aromatic hydrocarbon (PAH) with a nitro group attached to its structureIt is a derivative of acephenanthrylene, which is a tetracyclic PAH formed during the combustion of various fuels .

Chemical Reactions Analysis

Types of Reactions: 4-Nitroacephenanthrylene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, hydrogen with a catalyst.

    Substitution: Various electrophiles under acidic or basic conditions.

Major Products Formed:

Scientific Research Applications

4-Nitroacephenanthrylene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Nitroacephenanthrylene involves its interaction with various molecular targets and pathways. The nitro group plays a crucial role in its reactivity, influencing its interactions with enzymes and other biomolecules. The compound can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Uniqueness: 4-Nitroacephenanthrylene is unique due to its specific structural arrangement and the presence of the nitro group, which imparts distinct chemical and physical properties.

Properties

CAS No.

114790-07-7

Molecular Formula

C16H9NO2

Molecular Weight

247.25 g/mol

IUPAC Name

4-nitroacephenanthrylene

InChI

InChI=1S/C16H9NO2/c18-17(19)15-9-11-8-10-4-1-2-5-12(10)13-6-3-7-14(15)16(11)13/h1-9H

InChI Key

PQMWYFDULPYZLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C3=C4C(=CC=C3)C(=CC4=CC2=C1)[N+](=O)[O-]

Origin of Product

United States

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